molecular formula C9H8BrN3 B2390468 5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine CAS No. 811464-20-7

5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B2390468
CAS No.: 811464-20-7
M. Wt: 238.088
InChI Key: ISCOXVDHAKWFHJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic organic compound with the molecular formula C9H8BrN3. It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a 1-methyl-1H-pyrazol-3-yl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations may vary.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.

    Coupling Reactions: Palladium catalysts, boronic acids or esters, bases like potassium phosphate (K3PO4), and solvents like toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound .

Scientific Research Applications

5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:

Properties

IUPAC Name

5-bromo-2-(1-methylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-13-5-4-9(12-13)8-3-2-7(10)6-11-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCOXVDHAKWFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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